bleomycin B2
Overview
Description
Bleomycin B2 is a glycopeptide antibiotic produced by the bacterium Streptomyces verticillus. It is part of a family of related compounds known as bleomycins, which also includes bleomycin A2. This compound is primarily used as an antineoplastic agent, meaning it is employed in the treatment of various cancers. It works by inhibiting DNA synthesis, which leads to cell death, particularly in rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bleomycin B2 is typically isolated from the fermentation broth of Streptomyces verticillus. The production process involves cultivating the bacterium under specific conditions that promote the synthesis of bleomycin compounds. The fermentation broth is then subjected to a series of purification steps, including solvent extraction, chromatography, and crystallization, to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize yield. The purification process is also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bleomycin B2 undergoes several types of chemical reactions, including:
Oxidation: this compound can generate reactive oxygen species, which leads to oxidative damage to DNA.
Reduction: The compound can be reduced in the presence of reducing agents, affecting its activity.
Substitution: Various substituents can be introduced into the bleomycin molecule to modify its properties
Common Reagents and Conditions:
Oxidation: Typically involves metal ions such as iron or copper, which catalyze the formation of reactive oxygen species.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various organic reagents can be employed to introduce new functional groups
Major Products Formed:
Oxidation: Leads to the formation of DNA adducts and strand breaks.
Reduction: Results in modified bleomycin molecules with altered activity.
Substitution: Produces derivatives of bleomycin with potentially different therapeutic properties
Scientific Research Applications
Bleomycin B2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of DNA cleavage and repair.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in chemotherapy for treating cancers such as Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, and squamous cell carcinoma.
Industry: Utilized in the production of other glycopeptide antibiotics and as a tool in genetic engineering .
Mechanism of Action
Bleomycin B2 exerts its effects primarily by binding to DNA and causing strand breaks. This process involves the formation of a complex with metal ions such as iron or copper, which then reacts with oxygen to produce reactive oxygen species. These species cause oxidative damage to the DNA, leading to single- and double-strand breaks. The compound also inhibits DNA synthesis, and to a lesser extent, RNA and protein synthesis .
Comparison with Similar Compounds
Bleomycin A2: Another member of the bleomycin family, with similar antineoplastic properties.
Pingyangmycin: A related glycopeptide antibiotic with similar mechanisms of action.
Mitomycin C: Another DNA-damaging agent used in cancer treatment
Uniqueness of Bleomycin B2: this compound is unique in its ability to cause both single- and double-strand breaks in DNA, making it particularly effective against rapidly dividing cancer cells. Its combination of metal ion binding and DNA cleavage activity sets it apart from other antineoplastic agents .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H84N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,28-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHOLNNKJBEDC-XOGQCRKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84N20O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872328 | |
Record name | Bleomycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9060-10-0 | |
Record name | Bleomycin B2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9060-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bleomycin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bleomycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BLEOMYCIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M62KK37O40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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